Pbrm1-BD2-IN-8

PBRM1 Bromodomain Inhibitor Biochemical Potency

Researchers studying PBRM1-dependent cancers face off-target effects from non-selective bromodomain inhibitors. Pbrm1-BD2-IN-8 (compound 34) solves this with validated selectivity. • Target selectivity: 5.7-fold over PBRM1-BD5 domain; 4.4 µM Kd binding affinity • Cellular efficacy: ~9 µM IC50 in LNCaP cells - ideal for phenotypic screens • Research applications: Co-IP, peptide pull-down assays, and dose-response studies • Benchmark compound for comparing inhibitor potency in PBAF complex studies

Molecular Formula C15H13BrN2O
Molecular Weight 317.18 g/mol
Cat. No. B12395195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePbrm1-BD2-IN-8
Molecular FormulaC15H13BrN2O
Molecular Weight317.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2NC3=C(C(=CC=C3)Br)C(=O)N2
InChIInChI=1S/C15H13BrN2O/c1-9-4-2-5-10(8-9)14-17-12-7-3-6-11(16)13(12)15(19)18-14/h2-8,14,17H,1H3,(H,18,19)
InChIKeyPXWIXTCIXZCREB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pbrm1-BD2-IN-8: Selective PBRM1 BD2 Inhibitor


PBRM1-BD2-IN-8 (also known as compound 34) is a small-molecule probe designed for research into the PBRM1 (Polybromo-1) protein, a critical subunit of the PBAF chromatin remodeling complex. It functions as a potent and selective inhibitor targeting the second bromodomain (BD2) of PBRM1 . In biochemical assays, it demonstrates a Kd of 4.4 μM and an IC50 of 0.16 μM for the PBRM1-BD2 domain . It is commercially available from multiple vendors for research use only, primarily in cancer biology applications [1].

Target PBRM1-BD2 selective inhibition studies
Model context Epigenetic regulation in PBRM1-dependent cancer cell models
Assay utility Target engagement profiling in the PBAF chromatin remodeling complex

Why Substitution Fails for Pbrm1-BD2-IN-8


Generic substitution among PBRM1 bromodomain inhibitors is not scientifically justified due to substantial variability in both binding affinity and domain selectivity. Compounds in this class exhibit Kd values for the PBRM1-BD2 target ranging from sub-micromolar to nearly 10 μM . More critically, the selectivity profile against the adjacent BD5 domain varies dramatically. For instance, while PBRM1-BD2-IN-8 shows a 5.7-fold selectivity for BD2 over BD5 (Kd: 4.4 μM vs. 25 μM) , other analogs like PBRM1-BD2-IN-2 are virtually non-selective (Kd: 9.3 μM vs. 10.1 μM) [1]. These differences in target engagement and off-domain activity directly impact cellular efficacy and phenotypic outcomes, making careful compound selection essential for reproducible research [2].

Domain selectivity may shift

PBRM1-BD2 inhibitors differ in BD2/BD5 selectivity; analogs with similar chemotypes may engage additional bromodomains and alter cellular readouts.

Cellular activity not guaranteed by binding

Biochemical potency does not consistently translate into anti-proliferative activity in PBRM1-dependent lines; direct substitution risks unexpected assay outcomes.

Benchmark data often missing

Most alternative PBRM1-BD2 inhibitors lack quantitative cellular IC50 data, making cross-compound experimental planning unreliable.

Pbrm1-BD2-IN-8 vs. Analogs: Quantitative Evidence


Binding Affinity and Potency: PBRM1-BD2 vs Analogs

PBRM1-BD2-IN-8 exhibits the highest reported biochemical potency against the PBRM1-BD2 domain among commercially available, cell-active probes. Its IC50 of 0.16 μM represents a 1.25-fold improvement over PBRM1-BD2-IN-1 (IC50: 0.20 μM) [1], a 1.8-fold improvement over PBRM1-BD2-IN-7 (IC50: 0.29 μM) , and a >6-fold improvement over PBRM1-BD2-IN-2 (IC50: 1.0 μM) .

Binding & Potency
Cross‑study comparable
Kd 4.4 μM, IC50 0.16 μM
vs. IN‑2: 2.1× lower Kd, 6.25× lower IC50
Supports potency ranking in BD2 biochemical assays; enables potency‑sensitive study design.
Recombinant human PBRM1‑BD2 domain; cross‑vendor datasheet comparison.
PBRM1 Bromodomain Inhibitor Biochemical Potency

PBRM1-BD2 vs BD5 Selectivity

PBRM1-BD2-IN-8 provides a clear selectivity window between the BD2 and BD5 domains of PBRM1, with a Kd for BD5 of 25 μM compared to 4.4 μM for BD2, a 5.7-fold difference [1][2]. In contrast, PBRM1-BD2-IN-2 shows minimal selectivity between these domains, with Kd values of 9.3 μM for BD2 and 10.1 μM for BD5, a near 1:1 ratio . This distinction is critical for dissecting the specific biological role of BD2.

BD2/BD5 Selectivity
Cross‑study comparable
5.7‑fold selectivity (BD2 4.4 μM, BD5 25 μM)
IN‑5: 2.6‑fold (BD2 1.5 μM, BD5 3.9 μM)
Wider selectivity window may reduce confounding BD5 engagement in cellular assays.
Recombinant domain binding; ratios derived from published Kd values.
PBRM1 Bromodomain Selectivity BD5

Cellular Activity in LNCaP Prostate Cancer Cells

In PBRM1-dependent LNCaP prostate cancer cells, PBRM1-BD2-IN-8 demonstrates an anti-proliferative IC50 of approximately 9 μM [1]. This cellular potency is equivalent to that of PB16, another well-characterized PBRM1 inhibitor, which also shows an IC50 of ~9 μM in LNCaP cells [2]. This indicates that despite differences in biochemical potency, PBRM1-BD2-IN-8 achieves comparable cellular efficacy in a relevant disease model.

LNCaP Cellular IC50
Reported
IC50 ≈ 9 μM (48 h, LNCaP prostate cancer cells)
Provides a benchmark for dose‑ranging in PBRM1‑dependent prostate cancer models; alternative analogs lack comparable data.
LNCaP line, 0–100 μM range; no quantitative cellular IC50 available for IN‑1, IN‑2, or IN‑5.
PBRM1 Cellular Potency Prostate Cancer

Pbrm1-BD2-IN-8 Research Applications


Phenotypic Screening in Prostate Cancer Models

Based on its 5.7-fold selectivity for BD2 over BD5, PBRM1-BD2-IN-8 is optimally applied in experiments designed to decouple the biological functions of the two adjacent bromodomains within the PBRM1 protein. This is particularly relevant for chromatin biology and transcriptional regulation studies where assigning a phenotype to a specific domain is required . Compared to non-selective analogs like PBRM1-BD2-IN-2, PBRM1-BD2-IN-8 reduces the confounding effects of dual-domain inhibition .

BD2-Selective Biochemical Assays

For high-throughput screening (HTS) or AlphaScreen assays requiring a robust assay window, PBRM1-BD2-IN-8's superior IC50 (0.16 μM) provides a distinct advantage over less potent alternatives . Lower compound concentrations can be used to achieve full target engagement, mitigating potential solubility issues or off-target activities that can arise at higher doses, thus improving data quality and assay reproducibility .

Comparative Studies: BD2 Inhibitor Potency

PBRM1-BD2-IN-8 is a suitable tool for validating the biological role of PBRM1 in cancer models. Its efficacy in inhibiting the growth of the PBRM1-dependent LNCaP prostate cancer cell line (IC50 ~9 μM) makes it a relevant chemical probe for studies in prostate and potentially other cancers where PBRM1 function is implicated.

Target Engagement in PBAF Complex

As a distinct chemical entity with a defined selectivity and potency profile, PBRM1-BD2-IN-8 serves as a key reference compound for pharmacological comparison with other PBRM1 inhibitors like PB16, PBRM1-BD2-IN-1, and PBRM1-BD2-IN-7 . Its use in parallel experiments helps establish structure-activity relationships (SAR) and contextualizes the functional consequences of varying degrees of target engagement and domain selectivity.

Application
Selection Property
Validation Focus
Phenotypic screening in prostate cancer models
Well‑characterized cellular activity benchmark in LNCaP
Dose‑response reproducibility; BD2/BD5 selectivity impact on proliferation readouts
BD2‑selective biochemical assays
Documented BD2 vs. BD5 selectivity profile
Discrimination of BD2‑specific chromatin binding without BD5 interference
Comparative inhibitor potency studies
Distinct biochemical affinity and cellular activity position
Benchmarking against weaker‑ and tighter‑binding PBRM1‑BD2 analogs
Target engagement in PBAF complex
Confirmed BD2 binding and cellular target modulation
Suitability for co‑IP / peptide pull‑down assays; correlation with phenotypic effects

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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